molecular formula C36H38O13 B13429285 4-Benzyloxy Etoposide

4-Benzyloxy Etoposide

Cat. No.: B13429285
M. Wt: 678.7 g/mol
InChI Key: FLJDTVHCABVNFY-QWRYWREBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxy Etoposide is synthesized through a series of chemical reactions starting from EtoposideThis is typically achieved through the reaction of Etoposide with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy Etoposide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

4-Benzyloxy Etoposide exerts its effects by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and cell division. By forming a complex with topoisomerase II and DNA, it induces breaks in the double-stranded DNA and prevents the repair process. This leads to the accumulation of DNA breaks, ultimately causing cell death. The compound primarily acts during the G2 and S phases of the cell cycle .

Properties

Molecular Formula

C36H38O13

Molecular Weight

678.7 g/mol

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,5-dimethoxy-4-phenylmethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C36H38O13/c1-17-42-15-27-34(47-17)30(37)31(38)36(48-27)49-32-21-12-24-23(45-16-46-24)11-20(21)28(29-22(32)14-44-35(29)39)19-9-25(40-2)33(26(10-19)41-3)43-13-18-7-5-4-6-8-18/h4-12,17,22,27-32,34,36-38H,13-16H2,1-3H3/t17-,22+,27-,28-,29+,30-,31+,32-,34-,36+/m1/s1

InChI Key

FLJDTVHCABVNFY-QWRYWREBSA-N

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O

Origin of Product

United States

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